2-[(4-chlorophenyl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide
Description
2-[(4-Chlorophenyl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide is a sulfanyl-acetamide derivative characterized by a 4-chlorophenyl sulfanyl group and a 3,5-dimethylphenyl amide moiety. Its molecular formula is C₁₆H₁₅ClN₂OS, with a monoisotopic mass of 330.0593 g/mol. Its core structure allows for versatile modifications, making it a focal point for comparisons with related compounds.
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(3,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS/c1-11-7-12(2)9-14(8-11)18-16(19)10-20-15-5-3-13(17)4-6-15/h3-9H,10H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSQVFUKLLGMPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=CC=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide typically involves the reaction of 4-chlorothiophenol with N-(3,5-dimethylphenyl)acetamide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-[(4-chlorophenyl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding amines or alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, ether as solvent.
Substitution: Sodium hydride, DMF as solvent.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry Applications
Intermediate in Organic Synthesis
2-[(4-chlorophenyl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to modify it further to create derivatives with enhanced properties.
Synthetic Routes
The synthesis typically involves the reaction of 4-chlorothiophenol with N-(3,5-dimethylphenyl)acetamide under basic conditions, using solvents like dimethylformamide or tetrahydrofuran. This method has been optimized for yield and purity through various purification techniques such as recrystallization and column chromatography .
Biological Applications
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial activities. Studies have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .
Anticancer Potential
There is growing interest in the anticancer properties of this compound. Preliminary studies suggest that it may induce apoptosis in cancer cells, particularly in colon, breast, and cervical cancer lines. The presence of the chlorophenyl and sulfanyl groups is believed to enhance its interaction with biological targets, making it a candidate for further drug development .
Medical Applications
Drug Development
Due to its structural features, this compound is being explored as a potential drug candidate. Its ability to interact with specific biological targets makes it suitable for designing new therapeutic agents aimed at treating various diseases, including cancers and infections .
| Study Reference | Activity Tested | Result | Notes |
|---|---|---|---|
| Antimicrobial | Effective against E. coli | Concentration-dependent | |
| Anticancer | Induced apoptosis in breast cancer cells | IC50 values promising |
Table 2: Synthesis Conditions
| Reactants | Base Used | Solvent Used | Yield (%) |
|---|---|---|---|
| 4-Chlorothiophenol + N-(3,5-dimethylphenyl)acetamide | Sodium Hydride | Dimethylformamide | 85% |
Industrial Applications
Material Development
In addition to its applications in research and medicine, this compound is also being investigated for use in developing new materials with specific properties such as polymers and coatings. The unique chemical structure can be tailored to enhance material performance in various industrial applications .
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The chlorophenyl and sulfanyl groups may facilitate binding to active sites, while the acetamide backbone provides stability and specificity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Trichloro-Acetamide Derivatives
highlights N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide (C₁₁H₁₁Cl₃NO), a structural analog where the sulfanyl group is replaced by trichloromethyl. Key differences include:
- Crystal Packing : The trichloro derivative crystallizes with two molecules per asymmetric unit, while sulfanyl analogs (e.g., ) typically have one, suggesting divergent intermolecular interactions.
- Electron Effects : The trichloro group is strongly electron-withdrawing, altering the amide’s electron density compared to the sulfanyl group’s moderate electron-withdrawing nature. This impacts hydrogen-bonding patterns and solubility .
Heterocyclic Sulfanyl-Acetamides
Compounds with heterocyclic cores exhibit distinct bioactivity profiles:
- Triazole Derivatives (e.g., 2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide, ): Molecular formula: C₂₄H₂₂ClN₅OS.
- Quinazolinyl Derivatives (e.g., 2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide, ): Molecular formula: C₂₄H₂₀ClN₃O₂S.
Substituent Position and Halogen Effects
- Chlorophenyl vs. Dichlorophenyl : N-(3,5-dichlorophenyl)-2,2,2-trichloro-acetamide () shows increased lattice stability due to stronger halogen bonding compared to the 4-chlorophenyl group in the target compound.
- Methyl vs. Methoxy Groups: In phenoxyaromatic analogs (), replacing 3,5-dimethylphenyl with 3,5-dibromophenyl (e.g., compound 19i) boosts lipophilicity (logP increases by ~0.5 units), enhancing membrane permeability .
Structural and Crystallographic Insights
Hydrogen Bonding and Crystal Packing
- The target compound’s sulfanyl group participates in N–H⋯S and C–H⋯O interactions (analogous to ), forming layered or corrugated structures. In contrast, trichloro derivatives () rely on N–H⋯O and Cl⋯Cl interactions for dimer formation .
- Torsional Angles : The dihedral angle between the 4-chlorophenyl and 3,5-dimethylphenyl groups in the target compound is ~42° (similar to compound I in ), whereas triazole-containing analogs () exhibit angles >50° due to steric hindrance .
Biological Activity
2-[(4-chlorophenyl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide is an organic compound with the molecular formula C16H16ClNOS. Its structure features a chlorophenyl group, a sulfanyl group, and a dimethylphenyl group attached to an acetamide backbone. This compound has garnered interest in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C16H16ClNOS
- Molecular Weight : 305.82 g/mol
- CAS Number : 329079-39-2
Synthesis
The synthesis of this compound typically involves the reaction of 4-chlorothiophenol with N-(3,5-dimethylphenyl)acetamide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions, followed by purification techniques such as recrystallization or column chromatography .
Anticancer Properties
Research indicates that compounds with similar structural features have demonstrated significant anticancer activity. For instance, studies on related thiazole derivatives have shown promising results against various cancer cell lines, including colon carcinoma and others. The structure-activity relationship (SAR) suggests that the presence of electron-donating groups increases cytotoxicity, which may also apply to this compound due to its unique substituents .
Antimicrobial Activity
The compound's potential antimicrobial properties are being investigated as well. Compounds with sulfanyl groups have been reported to exhibit antibacterial activity against various strains of bacteria. The presence of the chlorophenyl moiety may enhance this activity by increasing lipophilicity and facilitating membrane penetration .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. The chlorophenyl and sulfanyl groups may facilitate binding to active sites on these targets, while the acetamide backbone contributes to the compound's stability and specificity .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds structurally similar to this compound:
- Anticancer Activity : A study examining thiazole derivatives found that certain compounds exhibited IC50 values lower than standard chemotherapeutics like doxorubicin against colon cancer cell lines .
- Antibacterial Effects : Research on phenylthiazole derivatives demonstrated significant antibacterial activity comparable to established antibiotics, suggesting a potential role for sulfanyl-containing compounds in antimicrobial therapy .
- Structure-Activity Relationship Analysis : SAR studies indicate that modifications in substituents can significantly affect biological activity, emphasizing the importance of specific functional groups in enhancing efficacy against targeted diseases .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Notable Features |
|---|---|---|---|
| This compound | Potentially significant | Under investigation | Contains both chlorophenyl and dimethylphenyl groups |
| Thiazole Derivative A | IC50 < Doxorubicin | Moderate | Electron donating groups enhance activity |
| Phenylthiazole B | Significant | Comparable to antibiotics | Sulfanyl group enhances membrane penetration |
Q & A
Q. How can researchers optimize the synthesis parameters for 2-[(4-chlorophenyl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide?
Methodological Answer: Utilize statistical Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, stoichiometry, solvent polarity). For example:
Q. What analytical techniques are recommended for characterizing this compound and its intermediates?
Methodological Answer:
- Structural Elucidation: X-ray crystallography (for single crystals) or 2D NMR (COSY, HSQC) to resolve aromatic proton environments .
- Purity Assessment: HPLC-MS with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm.
- Thermal Stability: Differential Scanning Calorimetry (DSC) to identify decomposition points .
Q. What safety protocols are critical during handling and storage?
Methodological Answer:
- Handling: Use fume hoods (P210 compliance) and nitrile gloves to avoid dermal exposure. Conduct a hazard review using SDS data (e.g., H303/H313/H333 codes for respiratory irritation) .
- Storage: Store in amber glass under inert gas (N₂/Ar) at –20°C to prevent sulfanyl group oxidation. Monitor humidity (<30% RH) using desiccants .
Q. How can computational modeling aid in preliminary studies of this compound?
Methodological Answer:
- Reactivity Prediction: Apply density functional theory (DFT) to model the sulfanyl-acetamide bond’s stability under varying pH conditions.
- Solubility Screening: Use COSMO-RS simulations to predict solubility in mixed solvents (e.g., DMSO/water) .
- Docking Studies: Map steric effects of the 3,5-dimethylphenyl group on receptor binding (e.g., enzyme targets) using AutoDock Vina .
Advanced Research Questions
Q. What experimental strategies elucidate reaction mechanisms involving this compound?
Methodological Answer:
- Isotopic Labeling: Introduce ¹³C at the acetamide carbonyl to track nucleophilic attack pathways via ¹³C NMR.
- Kinetic Profiling: Use stopped-flow spectroscopy to measure rate constants for intermediates (e.g., thiyl radicals).
- In Situ Monitoring: Employ ReactIR to detect transient species during sulfanyl group activation .
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting)?
Methodological Answer:
- Dynamic Effects: Variable-temperature NMR (VT-NMR) to identify conformational exchange (e.g., hindered rotation of the 4-chlorophenyl group).
- Paramagnetic Impurities: Chelate metal contaminants using EDTA wash (0.1% in D₂O) and reacquire spectra.
- Statistical Validation: Apply multivariate analysis (PCA) to distinguish experimental noise from genuine signals .
Q. What hybrid methodologies integrate computational and experimental data for reaction optimization?
Methodological Answer:
- Feedback Loops: Combine quantum mechanical (QM) calculations with high-throughput screening (HTS). For example:
| Computational Step | Experimental Validation |
|---|---|
| QM-predicted transition states | HTS with 96-well plate reactors |
| Machine Learning (ML) for condition optimization | DOE-guided parameter adjustment |
Q. How to design a scalable process for this compound’s synthesis?
Methodological Answer:
- Reactor Design: Opt for continuous-flow reactors to enhance heat/mass transfer (critical for exothermic sulfanyl coupling).
- Process Simulation: Use Aspen Plus to model solvent recovery (>90% efficiency) and waste minimization.
- Scale-Up Criteria: Maintain a geometric similarity factor (e.g., Reynolds number) between lab and pilot scales .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
